molecular formula C10H10F3NO B2475643 N-benzyl-3,3,3-trifluoropropanamide CAS No. 676095-45-7

N-benzyl-3,3,3-trifluoropropanamide

Cat. No.: B2475643
CAS No.: 676095-45-7
M. Wt: 217.191
InChI Key: YIQOKYUDYYVPDM-UHFFFAOYSA-N
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Description

N-benzyl-3,3,3-trifluoropropanamide: is an organic compound with the molecular formula C₁₀H₁₀F₃NO. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a trifluoropropanamide moiety. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,3,3-trifluoropropanamide typically involves the reaction of benzylamine with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-benzyl-3,3,3-trifluoropropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The benzyl group enhances its lipophilicity, facilitating its passage through biological membranes. These properties make it a valuable compound in medicinal chemistry for targeting specific pathways and receptors .

Comparison with Similar Compounds

Uniqueness: N-benzyl-3,3,3-trifluoropropanamide is unique due to the combination of the benzyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-3,3,3-trifluoropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-9(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOKYUDYYVPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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